tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-iodo-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8-5-9-10(14)7-16(11(9)15-6-8)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAJDNMABXNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2I)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673629 | |
| Record name | tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-29-8 | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198097-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Overview
The target compound features a pyrrolo[2,3-b]pyridine scaffold substituted with an iodine atom at position 3, a methyl group at position 5, and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen. Its molecular formula (C₁₃H₁₅IN₂O₂) and weight (358.17 g/mol) are consistent with its role as a versatile building block for further functionalization. The Boc group enhances solubility and stability during subsequent reactions, while the iodine serves as a handle for cross-coupling transformations.
Synthetic Routes
Precursor Synthesis: 5-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis begins with the preparation of the 5-methyl-pyrrolo[2,3-b]pyridine core. While direct methods are sparingly documented, analogous routes suggest:
- Knorr-type cyclocondensation : Reacting 2-amino-4-methylpyridine with a β-ketoester under acidic conditions forms the pyrrolo[2,3-b]pyridine ring.
- Cross-coupling approaches : Palladium-mediated coupling of halogenated pyridines with methyl-substituted alkynes, followed by cyclization, provides regioselective access to the methylated heterocycle.
Boc Protection of the Pyrrolo[2,3-b]pyridine Nitrogen
Protection of the NH group is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
5-Methyl-1H-pyrrolo[2,3-b]pyridine + Boc₂O → tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Conditions :
Regioselective Iodination at Position 3
Electrophilic iodination introduces the iodine substituent at position 3. Two predominant methods are documented:
N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA)
Procedure :
- Dissolve tert-butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in TFA.
- Add NIS (1.1 equiv) and stir at 0°C for 2 hours.
- Quench with aqueous Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.
Outcomes : - Yield: 78–85%
- Regioselectivity: >95% (confirmed by ¹H NMR)
Iodine Monochloride (ICl) in Dichloromethane
Procedure :
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Characterization Data
Applications in Drug Discovery
The iodinated product serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium or copper catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl or alkyne-linked products.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile building block for constructing more complex heterocyclic compounds. Its reactivity, particularly in substitution and coupling reactions, makes it valuable for creating libraries of chemical compounds for drug discovery .
Biology and Medicine
Its structural motif is found in various bioactive molecules, making it a candidate for further exploration in drug design .
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals. Its unique structure allows for the creation of novel compounds with specific properties tailored for industrial applications .
Mechanism of Action
The mechanism by which tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the derivative and its intended use .
Comparison with Similar Compounds
Physical Properties :
- Solubility : Moderately soluble to soluble, with solubility values ranging from 0.0232 mg/mL (Ali model) to 0.0574 mg/mL (SILICOS-IT model) .
- Synthetic Accessibility : Rated 2.68 , indicating straightforward synthesis .
- Safety : Classified with a warning signal word (H302: harmful if swallowed) .
Comparison with Similar Compounds
Structural and Physical Property Comparisons
The following table summarizes key differences between the target compound and structurally analogous derivatives:
Substituent Effects on Reactivity and Solubility
a. Trifluoromethyl vs. Methyl ( vs. )
The trifluoromethyl (-CF₃) group in the analog (CAS: 1228183-72-9) significantly increases molecular weight (412.15 g/mol ) and lipophilicity compared to the methyl group in the target compound. The -CF₃ group’s strong electron-withdrawing nature enhances electrophilic reactivity at the iodine site, making it suitable for nucleophilic substitutions. However, its high electronegativity may reduce solubility in polar solvents .
b. Pyrazole-Substituted Derivative ()
The 1-methylpyrazole substituent introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and polar surface area. This modification improves solubility in aqueous-organic mixtures and enhances target specificity in drug design (e.g., kinase inhibitors) .
c. Bromo and Dihydro Framework ()
The bromine substituent at position 5 and the dihydro (partially saturated) pyrrolopyridine core reduce aromaticity, altering electronic properties. Bromine’s lower reactivity compared to iodine limits utility in cross-coupling but offers stability in acidic conditions. The dihydro structure may improve bioavailability by reducing planarity .
Biological Activity
tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the class of pyrrolopyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅IN₂O₂
- Molecular Weight : 358.18 g/mol
- CAS Number : 1198097-29-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound has been shown to exhibit inhibitory effects on cyclin-dependent kinases (CDKs) , which play crucial roles in cell cycle regulation and are often implicated in cancer progression.
Inhibition of Cyclin-dependent Kinases
Research indicates that compounds with similar structural motifs demonstrate significant inhibitory activity against CDK2 and CDK9. For instance, related compounds have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, highlighting the potential of pyrrolo[2,3-b]pyridine derivatives as anticancer agents .
Biological Activity and Therapeutic Applications
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer therapeutic .
- Neuroprotective Effects :
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against a variety of pathogens, indicating its potential use in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrrolopyridine derivatives:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
The synthesis typically involves sequential functionalization of the pyrrolopyridine core. Key steps include:
- Iodination : Electrophilic substitution at the 3-position using iodine sources like N-iodosuccinimide (NIS) under controlled conditions (e.g., acetic acid, 50°C) .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the pyrrole nitrogen .
- Cross-Coupling Precursor : The iodine substituent enables further derivatization via Suzuki-Miyaura or Buchwald-Hartwig reactions for downstream applications . Methodological Note: Optimize reaction time and temperature to minimize dehalogenation side reactions. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Q. How is the compound characterized for purity and structural confirmation?
Analytical workflows include:
- NMR Spectroscopy : H and C NMR to confirm regioselective iodination and Boc protection. Key signals include the tert-butyl group (~1.3 ppm, singlet) and aromatic protons (6.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : The pyrrolopyridine core can exhibit keto-enol tautomerism, altering chemical shifts. Use DMSO-d₆ as a solvent to stabilize specific tautomers .
- Residual Solvents : Improper drying may introduce solvent peaks. Dry samples under high vacuum (<0.1 mbar) for 24 hours before analysis .
- Isotopic Patterns : For HRMS, compare experimental isotopic distributions (e.g., I vs. Br impurities) to theoretical models .
Q. What strategies optimize the compound’s stability during storage and reactions?
Stability challenges include:
- Moisture Sensitivity : Store under inert gas at –20°C in sealed amber vials. Use molecular sieves (3Å) in storage containers .
- Light Sensitivity : Protect from UV exposure to prevent iodinated aromatic ring degradation .
- Thermal Decomposition : Avoid prolonged heating >80°C. For reflux reactions, use low-boiling solvents like dichloromethane .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The 3-iodo group acts as a versatile handle for:
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 80°C) to install biaryl motifs .
- Buchwald-Hartwig Amination : Introduce amines using Pd catalysts (e.g., Xantphos-Pd-G3) for drug-like scaffolds . Critical Parameter: Steric hindrance from the tert-butyl group may slow coupling kinetics. Increase catalyst loading (5–10 mol%) if necessary .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
